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molecular formula C7H4ClFO4S B2796044 3-(Chlorosulfonyl)-5-fluorobenzoic acid CAS No. 912577-43-6

3-(Chlorosulfonyl)-5-fluorobenzoic acid

Cat. No. B2796044
M. Wt: 238.61
InChI Key: QMIVFRSZWFNOFF-UHFFFAOYSA-N
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Patent
US07960562B2

Procedure details

A trifluoroacetic acid (18 mL) solution of benzyl 3-(chlorosulfonyl)-5-fluorobenzoate (2.30 g) was stirred at 60° C. for 18 hours. The oily substance floating on the liquid surface was removed, and the solution part was decanted and evaporated under reduced pressure. Hexane was added to the residue, then this was sonicated for 10 minutes. The resulting solid was collected by filtration to obtain 3-(chlorosulfonyl)-5-fluorobenzoic acid (1.37 g). EI: 238
Quantity
18 mL
Type
reactant
Reaction Step One
Name
benzyl 3-(chlorosulfonyl)-5-fluorobenzoate
Quantity
2.3 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[Cl:8][S:9]([C:12]1[CH:13]=[C:14]([CH:25]=[C:26]([F:28])[CH:27]=1)[C:15]([O:17]CC1C=CC=CC=1)=[O:16])(=[O:11])=[O:10]>>[Cl:8][S:9]([C:12]1[CH:13]=[C:14]([CH:25]=[C:26]([F:28])[CH:27]=1)[C:15]([OH:17])=[O:16])(=[O:10])=[O:11]

Inputs

Step One
Name
Quantity
18 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
benzyl 3-(chlorosulfonyl)-5-fluorobenzoate
Quantity
2.3 g
Type
reactant
Smiles
ClS(=O)(=O)C=1C=C(C(=O)OCC2=CC=CC=C2)C=C(C1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
the solution part was decanted
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Hexane was added to the residue
CUSTOM
Type
CUSTOM
Details
this was sonicated for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
ClS(=O)(=O)C=1C=C(C(=O)O)C=C(C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.37 g
YIELD: CALCULATEDPERCENTYIELD 82.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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